4'-Acetyl-4-fluoro-3-methylbiphenyl is an organic compound characterized by its biphenyl structure, where an acetyl group and a fluorine atom are substituted at specific positions on the biphenyl framework. Its molecular formula is C₁₅H₁₃FO, with a molecular weight of 228.26 g/mol. The compound features a unique arrangement that contributes to its chemical reactivity and potential biological activity, making it of interest in various fields such as medicinal chemistry and materials science .
The chemical behavior of 4'-acetyl-4-fluoro-3-methylbiphenyl is influenced by the presence of both the acetyl and fluorine substituents. It can participate in several types of reactions:
Synthesis of 4'-acetyl-4-fluoro-3-methylbiphenyl can be achieved through several methods:
4'-Acetyl-4-fluoro-3-methylbiphenyl has potential applications in:
Interaction studies involving 4'-acetyl-4-fluoro-3-methylbiphenyl focus on its binding affinity to various biological targets. Preliminary data suggest that compounds with similar structures may interact with enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism. These interactions could lead to modulation of physiological processes, making this compound a candidate for further pharmacological investigation .
Several compounds share structural similarities with 4'-acetyl-4-fluoro-3-methylbiphenyl. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Acetyl-4-methylbiphenyl | Similar biphenyl structure without fluorine | Lacks fluorine; may exhibit different reactivity |
| 4-Fluoro-3-methylbiphenyl | Contains fluorine but no acetyl group | Focuses on fluorinated properties |
| 2-Acetyl-4-fluorobiphenyl | Acetyl group at different position | Different steric and electronic effects |
These compounds highlight the uniqueness of 4'-acetyl-4-fluoro-3-methylbiphenyl due to its specific combination of functional groups, which may influence both its chemical reactivity and biological activity differently from its analogs .
Quantum chemical calculations provide fundamental insights into the electronic structure of 4'-Acetyl-4-fluoro-3-methylbiphenyl, serving as the foundation for understanding its chemical behavior and reactivity patterns. The electronic structure of this compound is characterized by the delocalized π-electron system spanning both aromatic rings, which is significantly influenced by the electron-withdrawing effects of both the fluorine atom and the acetyl group [1] [2].
The molecular electronic structure calculations typically employ density functional theory methods, with the B3LYP functional being the most commonly used approach for biphenyl derivatives [3]. The electronic configuration reveals a complex interplay between the aromatic π-systems and the substituent effects, where the fluorine atom at the para position and the methyl group at the meta position of one ring, combined with the acetyl group on the other ring, create a distinctive electronic environment [1] [4].
The ground state electronic structure demonstrates significant charge redistribution due to the presence of electron-withdrawing substituents. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic system, while the acetyl group serves as a strong electron-accepting moiety through its conjugated carbonyl system [5] [6]. This dual electron-withdrawing effect substantially alters the electronic properties compared to unsubstituted biphenyl.
| Electronic Property | Typical Value Range | Computational Method | Reference |
|---|---|---|---|
| Total Energy | -977.6 to -978.0 Hartree | DFT B3LYP/6-311++G(d,p) | Similar compounds [5] |
| Dipole Moment | 5.0 to 7.0 Debye | DFT calculations | Fluorinated biphenyls [5] |
| Molecular Volume | 210-230 ų | DFT optimization | Theoretical estimates |
| Polarizability | 25-30 ų | DFT calculations | Aromatic compounds |
The electronic structure analysis reveals that the compound exhibits significant intramolecular charge transfer characteristics, with electron density being depleted from the fluorine-substituted ring and concentrated toward the acetyl-bearing ring [2]. This charge transfer is facilitated by the conjugated biphenyl system, which allows for effective π-electron delocalization across the entire molecular framework.
Density functional theory calculations represent the most widely employed computational approach for investigating the properties of 4'-Acetyl-4-fluoro-3-methylbiphenyl. The choice of functional and basis set significantly influences the accuracy of the calculated properties, with hybrid functionals like B3LYP providing reliable results for aromatic systems [7] [8].
The B3LYP/6-31G(d,p) level of theory serves as a standard computational protocol for geometry optimization and electronic property calculations of biphenyl derivatives [3]. However, for more accurate energetic and electronic properties, higher-level calculations using the 6-311++G(d,p) basis set are recommended [5]. The inclusion of diffuse functions becomes particularly important for systems containing fluorine atoms, as they can accommodate the extended electron distribution around the highly electronegative fluorine center [9].
Time-dependent density functional theory (TDDFT) calculations provide essential information about the electronic excited states and optical properties of the compound [7]. The vertical excitation energies and oscillator strengths obtained from TDDFT calculations are crucial for understanding the ultraviolet-visible absorption spectrum and photochemical behavior of the molecule [5].
The computational studies reveal that the compound exhibits typical characteristics of fluorinated aromatic systems, with enhanced stability compared to non-fluorinated analogues. The presence of the fluorine atom significantly affects the electronic structure, leading to increased ionization potential and electron affinity values [6]. The acetyl group further modifies these properties by providing an additional electron-accepting center.
| DFT Calculation Type | Typical Application | Expected Accuracy | Computational Cost |
|---|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization | Good for organics | Low |
| B3LYP/6-311++G(d,p) | Electronic properties | High for energetics | Medium |
| M06-2X/6-31G(d,p) | Non-covalent interactions | Better for π-systems | Medium |
| TDDFT/B3LYP | Excited states | UV-Vis spectra | High |
Dispersion-corrected DFT methods, such as B3LYP-D3, become essential when studying intermolecular interactions and crystal packing arrangements [10] [11]. These corrections account for the London dispersion forces that are particularly important in aromatic systems, where π-π stacking interactions can significantly influence the molecular arrangement and stability [12].
The frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of 4'-Acetyl-4-fluoro-3-methylbiphenyl. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their energy gap, serve as fundamental descriptors for understanding the compound's stability and reactivity patterns [13] [14].
The HOMO of 4'-Acetyl-4-fluoro-3-methylbiphenyl is primarily localized on the aromatic π-system, with significant contributions from the carbon atoms in both phenyl rings. The electron-withdrawing effects of the fluorine atom and acetyl group cause a stabilization of the HOMO energy level compared to unsubstituted biphenyl [15] [16]. The LUMO, conversely, shows substantial localization on the acetyl group, particularly on the carbonyl carbon, indicating this site as the most electrophilic center in the molecule.
The HOMO-LUMO energy gap typically ranges from 3.5 to 5.5 eV for fluorinated biphenyl derivatives, with the exact value depending on the nature and position of substituents [6]. For 4'-Acetyl-4-fluoro-3-methylbiphenyl, the presence of both electron-withdrawing groups is expected to reduce the HOMO-LUMO gap compared to biphenyl but maintain it within a range characteristic of stable aromatic compounds.
| Molecular Orbital | Energy Range (eV) | Primary Localization | Chemical Significance |
|---|---|---|---|
| HOMO | -6.0 to -7.0 | Aromatic π-system | Electron donation capability |
| LUMO | -1.0 to -3.0 | Acetyl carbonyl | Electron acceptance site |
| HOMO-1 | -7.5 to -8.5 | Aromatic π-system | Secondary donation |
| LUMO+1 | -0.5 to -2.0 | Fluorinated ring | Secondary acceptance |
The spatial distribution of frontier molecular orbitals reveals important information about the reactivity patterns. The HOMO distribution indicates that nucleophilic attack would be favored at positions with high orbital coefficients, typically the aromatic carbons ortho and para to electron-donating substituents. The LUMO distribution suggests that electrophilic attack would preferentially occur at the carbonyl carbon of the acetyl group [16].
The analysis of molecular orbital energies using Koopmans' theorem allows for the estimation of ionization potential and electron affinity values. The ionization potential, approximated as the negative of the HOMO energy, provides information about the ease of electron removal from the molecule. Similarly, the electron affinity, approximated as the negative of the LUMO energy, indicates the molecule's tendency to accept electrons [3].
Computational predictions of molecular reactivity and stability for 4'-Acetyl-4-fluoro-3-methylbiphenyl rely on various theoretical descriptors derived from quantum chemical calculations. These predictions are essential for understanding the compound's chemical behavior and potential applications in different environments [23] [24].
The chemical reactivity descriptors, including chemical hardness, softness, electronegativity, and electrophilicity index, provide quantitative measures of the molecule's reactivity patterns. Chemical hardness, calculated as half the HOMO-LUMO energy gap, indicates the molecule's resistance to charge transfer and deformation. For fluorinated biphenyl derivatives, chemical hardness values typically range from 2.0 to 2.5 eV, suggesting moderate stability [6].
The electrophilicity index, calculated using the formula ω = μ²/2η (where μ is the chemical potential and η is the chemical hardness), provides a measure of the molecule's electron-accepting ability. For 4'-Acetyl-4-fluoro-3-methylbiphenyl, the presence of two electron-withdrawing groups is expected to result in a relatively high electrophilicity index, indicating strong electron-accepting character [15].
| Reactivity Descriptor | Expected Range | Chemical Interpretation |
|---|---|---|
| Chemical Hardness (eV) | 2.0-2.5 | Moderate stability |
| Chemical Softness (eV⁻¹) | 0.2-0.25 | Moderate reactivity |
| Electronegativity (eV) | 3.5-5.0 | High electron attraction |
| Electrophilicity Index (eV) | 2.5-6.5 | Strong electron acceptance |
Fukui function analysis provides local reactivity descriptors that identify the most reactive sites within the molecule. The Fukui function for nucleophilic attack (f⁺) and electrophilic attack (f⁻) can be calculated from the changes in electron density upon addition or removal of an electron. These functions help predict the preferred sites for various types of chemical reactions [21] [16].
The computational prediction of thermodynamic stability involves calculating various thermodynamic parameters, including formation enthalpy, entropy, and Gibbs free energy. These calculations provide insights into the compound's stability under different temperature and pressure conditions, which is crucial for understanding its behavior in various applications [23].
Machine learning approaches have recently been applied to predict chemical reactivity based on molecular descriptors derived from quantum chemical calculations. These methods can provide rapid predictions of reactivity patterns without the need for extensive quantum chemical calculations, making them valuable tools for high-throughput screening applications [24] [25].
The simulation of intermolecular interactions and crystal packing for 4'-Acetyl-4-fluoro-3-methylbiphenyl requires sophisticated computational approaches that can accurately describe non-covalent interactions. These simulations are essential for understanding the compound's behavior in the solid state and predicting its crystal structure and packing arrangements [26] [27].
Dispersion-corrected density functional theory methods, such as DFT-D3 or DFT-D4, are essential for accurate simulation of intermolecular interactions in aromatic systems. These corrections account for the London dispersion forces that are particularly important in aromatic compounds, where π-π stacking interactions can significantly influence the molecular arrangement [10] [11].
The crystal packing of fluorinated biphenyl derivatives is typically characterized by a combination of weak intermolecular interactions, including C-H⋯F hydrogen bonds, C-H⋯O interactions, and π-π stacking. The presence of the fluorine atom introduces unique interaction patterns, as fluorine can act as both a weak hydrogen bond acceptor and participate in specific fluorine-related interactions [28].
| Intermolecular Interaction | Typical Strength (kJ/mol) | Geometric Criteria |
|---|---|---|
| C-H⋯F Hydrogen Bonds | 8-15 | d(H⋯F) < 2.7 Å |
| C-H⋯O Interactions | 10-20 | d(H⋯O) < 2.8 Å |
| π-π Stacking | 15-25 | d(centroid) 3.5-4.5 Å |
| van der Waals Contacts | 2-8 | Various distances |
The simulation of crystal packing involves the optimization of molecular arrangement within the crystal lattice while considering the periodic boundary conditions. This process requires careful balance between attractive and repulsive interactions to achieve the most stable packing arrangement [26] [29].
Molecular dynamics simulations can provide additional insights into the flexibility and dynamic behavior of the compound in the crystalline state. These simulations can reveal information about molecular motion, phase transitions, and the stability of different crystal forms under various temperature and pressure conditions [30].
The electrostatic potential analysis in the crystalline environment reveals how intermolecular interactions modify the charge distribution compared to the isolated molecule. The crystalline environment can significantly affect the molecular electrostatic potential, leading to different reactivity patterns compared to the gas phase [26] [27].
Hirshfeld surface analysis provides a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This analysis can identify the most important contacts and their relative contributions to the overall crystal stability, providing valuable insights for crystal engineering applications [26].